molecular formula C15H19ClO4 B1398889 2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester CAS No. 1001336-74-8

2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester

Cat. No.: B1398889
CAS No.: 1001336-74-8
M. Wt: 298.76 g/mol
InChI Key: YQDHSCLSICLTMP-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester” are not fully detailed in the sources I found .

Scientific Research Applications

Oxidative Properties and Reaction Mechanisms

  • Research on similar compounds, like the methyl ester of β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, has shown that they can undergo oxidation reactions leading to various products such as phenols and methylenequinone. These reactions include dimerization, cross recombination, and disproportionation (Kudinova, Volod’kin, & Ershov, 1978).

Catalysis and Synthesis

  • Studies involving the synthesis of new ligands using similar compounds indicate their potential in catalyzing reactions such as hydroformylation of styrenes, leading to the formation of complex metal compounds (Mikhel et al., 2011).

Pharmaceutical Applications

  • The synthesis and hydrolysis of esters, including tert-butyl esters similar to the compound , play a significant role in pharmaceutical research, particularly in the development of compounds with specific properties (Qi, Hülsmann, & Godt, 2016).

Organic Chemistry and Chemical Synthesis

  • In the field of organic chemistry, the reaction of dicarbonates with acids, catalyzed by weak Lewis acids, is a method for synthesizing anhydrides and esters. Such processes might involve similar compounds as intermediates or products (Bartoli et al., 2007).

  • The compound has been used in enantioselective alkylation reactions, an important process in the synthesis of complex organic compounds, particularly in the creation of amino acid derivatives (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

Antioxidant Synthesis and Applications

  • The synthesis of antioxidant-modified esters, using compounds similar to the one , shows its application in the development of new materials with enhanced oxidative stability, such as lubricating oils (Jing, 2012).

  • In another study, new antioxidants were synthesized, utilizing similar compounds. These antioxidants showed potential for various applications, including their use in plastics and other materials to enhance their durability and resistance to degradation (Guo et al., 2020).

Plant Growth Regulation

  • Research has also been conducted on the synthesis of plant growth regulators using esters similar to the one , indicating its potential applications in agriculture (Katayama, 2000).

Environmental and Agricultural Applications

  • The compound and its derivatives have been studied in the context of herbicides, examining their translocation and metabolism in plants, which is critical for understanding their effectiveness and environmental impact (Hendley et al., 1985).

Properties

IUPAC Name

tert-butyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4/c1-14(2,3)20-13(18)15(4,5)19-12-7-6-11(16)8-10(12)9-17/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDHSCLSICLTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-chlorosalicylaldehyde (5 g, 32 mmol) in N,N-dimethylformamide (100 mL) was added 2-bromo-2-methyl-propionic acid tert-butyl ester (10.7 g, 48 mmol), Cs2CO3 (3.1 g, 95 mmol). The reaction mixture was heated at 140° C. for 18 h. The mixture was partitioned between ethyl acetate and water. The organic layer was separated, and aqueous layer was extracted with ethyl acetate. The organic layers were combined, washed with water, brine, dried over Na2SO4 and concentrated to give 2-(4-chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester as a pale yellow solid (Yield 5.2 g, 54%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Chloro-2-hydroxy-benzaldehyde (15.6 g, 100 mmol), 2-bromo-2-methyl-propionic acid tert-butyl ester (33.4 g, 150 mmol), K2CO3 (27.6 g, 200 mmol) and KI (3 g, 19 mmol) were mixed in DMF (100 mL). Then the reaction mixture was heated at 110° C. for 3 h. The mixture was filtered and the filtrate was concentrated. The residue was dissolved in ethyl acetate and washed with 1N NaOH. Then the organic layer was separated, dried over Na2SO4 and concentrated to give title compound (16 g)
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester
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2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester
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2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester
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2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester
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2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester
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2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester

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